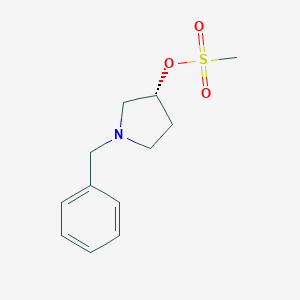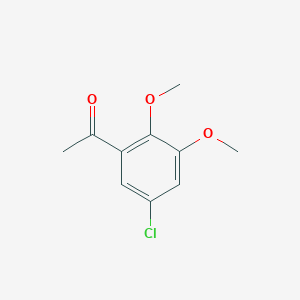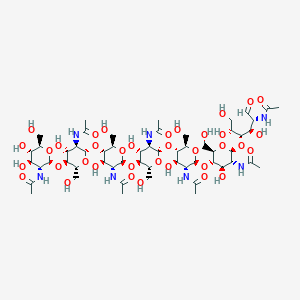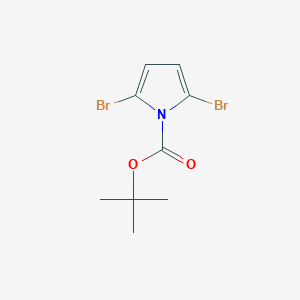
4-Propyldibenzothiophene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dibenzothiophene derivatives, including 4-Propyldibenzothiophene, typically involves lithiation reactions or palladium-catalyzed cross-coupling reactions. For instance, Katritzky and Perumal (1990) described the synthesis of various 4-substituted and 4,6-disubstituted dibenzothiophenes by lithiation reactions, exploring the factors controlling the formation of these compounds (Katritzky & Perumal, 1990). Additionally, Li et al. (2017) presented a method using dibenzothiophene sulfoximine as an NH3 surrogate in copper-catalyzed C-X and C-H bond amination, leading to the preparation of free anilines (Li, Yu, & Bolm, 2017).
Molecular Structure Analysis
The molecular structure of 4-Propyldibenzothiophene derivatives is crucial in determining their chemical behavior and potential applications. Advanced spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction studies are commonly used to confirm the structure of synthesized compounds. For example, Kumar et al. (2014) utilized HF and DFT methods to analyze the molecular structure, providing insights into the hyperpolarizability, NBO analysis, and HOMO and LUMO analysis of related compounds (Kumar et al., 2014).
Chemical Reactions and Properties
Dibenzothiophene derivatives, including 4-Propyldibenzothiophene, undergo various chemical reactions, such as succinoylation, acetylation, nitration, and bromination, leading to a wide range of derivatives with diverse properties. Campaigne et al. (1969) discussed the substitution reactions of 4-methyldibenzothiophene, providing insights into the chemical reactivity and potential functionalization pathways (Campaigne, Hewitt, & Ashby, 1969).
Physical Properties Analysis
The physical properties of 4-Propyldibenzothiophene derivatives, such as thermal stability, melting points, and decomposition temperatures, are critical for their application in materials science. The synthesis and properties report by Zhang et al. (2011) on a series of novel 4,6-diphenyl-1,9-anthrazolines, related to dibenzothiophene derivatives, highlighted their high decomposition temperatures and thermal robustness, making them suitable for use in organic electronics (Zhang et al., 2011).
Chemical Properties Analysis
The chemical properties of 4-Propyldibenzothiophene derivatives, such as their electrochemical behavior, luminescent properties, and charge transfer characteristics, are explored to understand their potential applications in electronic devices and photovoltaics. For instance, Hildebrandt et al. (2010) investigated the electron-transfer properties of supercrowded tetraferrocenylthiophene derivatives, revealing their reversible electrochemical behavior (Hildebrandt, Rüffer, Erasmus, Swarts, & Lang, 2010).
Propriétés
IUPAC Name |
4-propyldibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S/c1-2-6-11-7-5-9-13-12-8-3-4-10-14(12)16-15(11)13/h3-5,7-10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKWMMBQRSCLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyldibenzothiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















